molecular formula C9H9NO B11705285 4-(4-Pyridinyl)-3-buten-2-one

4-(4-Pyridinyl)-3-buten-2-one

Katalognummer: B11705285
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: JCTPLVWHJQUYBY-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Pyridinyl)-3-buten-2-one is an organic compound that features a pyridine ring attached to a butenone moiety. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Pyridinyl)-3-buten-2-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically uses a palladium catalyst and boron reagents under mild conditions . Another method involves the use of pyridinium salts, which can be synthesized through various routes and then reacted to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, cost, and environmental considerations.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Pyridinyl)-3-buten-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the butenone moiety into different functional groups.

    Substitution: The pyridine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki-Miyaura coupling reaction uses palladium catalysts and boron reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield different ketones or aldehydes, while reduction reactions may produce alcohols or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

4-(4-Pyridinyl)-3-buten-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 4-(4-Pyridinyl)-3-buten-2-one involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyridine derivatives and butenone-containing molecules. Examples include 4-acetylpyridine and various pyrazolinone derivatives .

Uniqueness

4-(4-Pyridinyl)-3-buten-2-one is unique due to its specific combination of a pyridine ring and a butenone moiety, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides distinct reactivity and interaction profiles compared to other similar compounds.

Eigenschaften

Molekularformel

C9H9NO

Molekulargewicht

147.17 g/mol

IUPAC-Name

(E)-4-pyridin-4-ylbut-3-en-2-one

InChI

InChI=1S/C9H9NO/c1-8(11)2-3-9-4-6-10-7-5-9/h2-7H,1H3/b3-2+

InChI-Schlüssel

JCTPLVWHJQUYBY-NSCUHMNNSA-N

Isomerische SMILES

CC(=O)/C=C/C1=CC=NC=C1

Kanonische SMILES

CC(=O)C=CC1=CC=NC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.